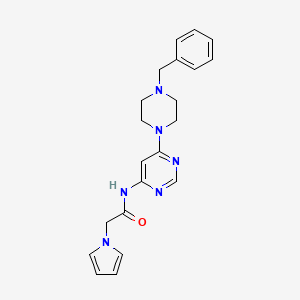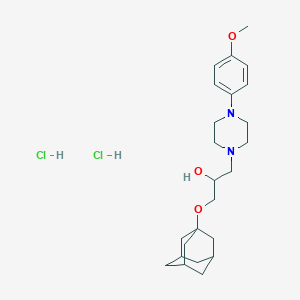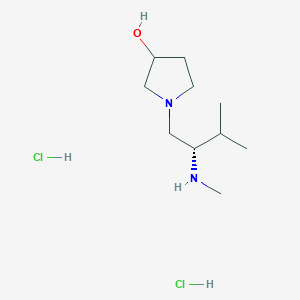![molecular formula C17H22N2O2 B2674689 1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine CAS No. 2226422-04-2](/img/structure/B2674689.png)
1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(3aR,4R,6aR)-4-phenyl-hexahydro-1H-furo[3,4-b]pyrrole-3a-carbonyl]pyrrolidine, commonly referred to as PHFPC, is a highly versatile and valuable molecule used in a variety of scientific research applications. Its structure consists of a pyrrolidine ring with a phenyl group attached to the nitrogen and a furo[3,4-b]pyrrole-3a-carbonyl group attached to the carbon. PHFPC has been extensively studied due to its ability to act as a catalyst and its ability to bind to various receptors.
Scientific Research Applications
Synthetic Applications in Organic Chemistry
Construction of Multisubstituted Tetrahydropyridines : The cyclization of β-propargylamino acrylic derivatives, catalyzed by Au(I), leads to the formation of tetrahydropyridines and their ortho-fused cyclic derivatives, demonstrating a pathway for creating substances with privileged pharmacophore scaffolds, which are crucial in drug discovery and development (Matouš et al., 2020).
Derivatives Formation through Azidoacrylates Transformation : Furo[3,2-c]pyridines and pyrrolo[2′,3′-4,5]furo[3,2-c]pyridine are synthesized from azidoacrylates, showcasing a method for creating condensed O-, N-heterocycles, which have potential applications in material science and pharmaceuticals (Krutošíková et al., 1992).
Materials Science and Polymer Chemistry
Fluorescent Pyrrolopyridine Derivatives : The synthesis and characterization of pyrrole chalcone derivatives demonstrate applications in developing new materials with desirable optical properties, such as fluorescence, which is valuable in sensing, imaging, and electronic devices (Singh et al., 2014).
Conductive Polymers from Pyrrole-Based Monomers : A study on derivatized bis(pyrrol-2-yl) arylenes for electropolymerization to form conductive polymers showcases the potential of pyrrole derivatives in creating materials with low oxidation potentials, contributing to advancements in electronic and optoelectronic devices (Sotzing et al., 1996).
properties
IUPAC Name |
[(3aR,4R,6aR)-4-phenyl-1,2,3,4,6,6a-hexahydrofuro[3,4-b]pyrrol-3a-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(19-10-4-5-11-19)17-8-9-18-14(17)12-21-15(17)13-6-2-1-3-7-13/h1-3,6-7,14-15,18H,4-5,8-12H2/t14-,15+,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIYSQBDUVYQSO-ZMSDIMECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CCNC2COC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@]23CCN[C@H]2CO[C@@H]3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2674613.png)
![8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2674615.png)
![ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate](/img/structure/B2674616.png)




![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)

